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molecular formula C6H9NO2 B8662516 5-Ethoxy-1,5-dihydro-2H-pyrrol-2-one CAS No. 94787-69-6

5-Ethoxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B8662516
M. Wt: 127.14 g/mol
InChI Key: SFHSVISPFNDPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04885307

Procedure details

A mixture of 2.3 g of 1,5-dihydro-5-hydroxy-2H-pyrrol-2-one in 140 cm3 of ethanol and 100 g of Amberlite resin IR-120 (H) is taken to reflux for 30 minutes. After allowing to cool, filtering off the resin and distilling the ethanol off under reduced pressure, 2.76 g of the expected product is obtained, m.p. 50°-52° C.
Quantity
2.3 g
Type
reactant
Reaction Step One
[Compound]
Name
( H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[NH:6][C:5](=[O:7])[CH:4]=[CH:3]1.[CH2:8](O)[CH3:9]>>[CH2:8]([O:1][CH:2]1[NH:6][C:5](=[O:7])[CH:4]=[CH:3]1)[CH3:9]

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
OC1C=CC(N1)=O
Name
( H )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
140 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtering off the resin
DISTILLATION
Type
DISTILLATION
Details
distilling the ethanol off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1C=CC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.76 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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